molecular formula C16H25Cl2N3O2 B1393344 N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride CAS No. 1186311-22-7

N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride

Cat. No.: B1393344
CAS No.: 1186311-22-7
M. Wt: 362.3 g/mol
InChI Key: VPGIFLNEYZCIDQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine and pyrrolidine rings in separate steps, followed by their connection via a methylene bridge. The chloro group could be introduced via electrophilic aromatic substitution, and the pivalamide group could be added via an amide coupling reaction .


Chemical Reactions Analysis

The compound could undergo a variety of reactions. The pyridine ring could undergo electrophilic aromatic substitution reactions, and the pyrrolidine ring could participate in reactions typical of amines. The chloro group could be displaced in a nucleophilic aromatic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the pyridine and pyrrolidine rings would likely make the compound relatively stable and resistant to oxidation. The pivalamide group could increase the compound’s hydrophobicity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Molecular Structure Analysis

The compound's molecular structure includes pivalamide, pyridin, and hydroxy-methylphenyl moieties. Its non-planar molecular conformation is stabilized by intramolecular hydrogen bonding, as observed in the crystal where molecules are linked by various hydrogen bonds (Atalay, Gerçeker, Esercİ, & Ağar, 2016).

Synthesis and Evaluation as Potential Antidepressant

A related compound, synthesized through novel methods of stirring and sonication, showed potential as an antidepressant and nootropic agent. Its efficacy was demonstrated in various tests, indicating the potential of similar compounds in central nervous system (CNS) applications (Thomas, Nanda, Kothapalli, & Hamane, 2016).

Glycine Transporter 1 Inhibition

A structurally diverse compound related to the mentioned chemical showed potent inhibitory activity on Glycine Transporter 1, indicating its potential use in CNS-related disorders. It exhibited a favorable pharmacokinetics profile and increased cerebrospinal fluid glycine concentration in rats (Yamamoto et al., 2016).

Site Control in Lithiation Reactions

The lithiation of related compounds, like N-(pyridin-3-ylmethyl)pivalamide, demonstrated control over the site of lithiation. This process leads to high-yield production of substituted derivatives, important in various synthetic applications (Smith, El‐Hiti, Alshammari, & Fekri, 2013).

Antimicrobial Activity

Compounds synthesized from related chemical structures demonstrated significant antimicrobial activity against bacterial and fungal strains, offering a potential avenue for developing new antimicrobial agents (Zhuravel et al., 2005).

Properties

IUPAC Name

N-[2-chloro-3-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]pyridin-4-yl]-2,2-dimethylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2.ClH/c1-16(2,3)15(22)19-13-4-6-18-14(17)12(13)9-20-7-5-11(8-20)10-21;/h4,6,11,21H,5,7-10H2,1-3H3,(H,18,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPGIFLNEYZCIDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=NC=C1)Cl)CN2CCC(C2)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186311-22-7
Record name Propanamide, N-[2-chloro-3-[[3-(hydroxymethyl)-1-pyrrolidinyl]methyl]-4-pyridinyl]-2,2-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186311-22-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride
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N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride
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N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride
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N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride
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N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride
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N-(2-Chloro-3-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-4-YL)pivalamide hydrochloride

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